4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(4-fluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFNPHPGAUEHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Borane Reduction and Subsequent Functionalization
Reference: Patent WO2010056938A1 describes a process involving borane reduction, which is pertinent for preparing piperidine derivatives with hydroxyl functionalities that can be further transformed.
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- A precursor compound (possibly a nitrile or ketone derivative of piperidine) is reacted with borane complexes such as borane-dimethyl sulfide or borane-tetrahydrofuran (THF) complex.
- Conditions: Conducted at 20°C to 70°C under nitrogen atmosphere, with slow addition of borane to prevent exothermic runaway.
- Duration: 40–120 minutes, typically around 60 minutes for completion.
-
- Post-reduction, the mixture is quenched with water or dilute acid, followed by extraction and purification via crystallization or chromatography.
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- High selectivity for reducing specific functional groups.
- Suitable for generating intermediates with hydroxyl groups for further substitution.
Conversion of Hydroxyl to Leaving Group and Nucleophilic Substitution
Reference: Patent WO2010056938A1 also details converting hydroxyl groups into better leaving groups such as tosylates or mesylates, facilitating subsequent nucleophilic substitution with piperidine.
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- p-Toluenesulfonyl chloride (tosyl chloride) or methanesulfonic anhydride (mesylate formation).
- Base: Diisopropylethylamine (DIPEA) or triethylamine.
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
-
- The hydroxyl-containing intermediate is cooled to about 0°C.
- Equivalents: 1.2–1.8 equivalents of tosyl chloride or mesylate reagent are used relative to the hydroxyl group.
- The mixture is stirred for 40–90 minutes until the formation of the tosylate or mesylate is complete.
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- The activated intermediate reacts with piperidine in an inert solvent (e.g., THF) at room temperature or slightly elevated temperatures (up to 50°C).
- Reaction times: 1–2 hours, monitored by TLC or HPLC.
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- Formation of the N-alkylated piperidine derivative with a phenoxyethyl substituent.
Final Salt Formation
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- The free base is treated with hydrogen chloride (HCl) in a suitable solvent (e.g., ether or ethanol).
- Conditions: Typically at 0°C to room temperature.
- Molar ratio: Slight excess of HCl (1.1–1.2 equivalents) ensures complete conversion.
-
- The resulting hydrochloride salt precipitates out and is filtered, washed, and dried under vacuum.
Research-Backed Specific Protocols
| Step | Reagents | Conditions | Duration | Notes |
|---|---|---|---|---|
| Borane reduction | Borane-dimethyl sulfide or borane-THF | 20–70°C, nitrogen atmosphere | 40–120 min | Controlled addition to prevent exotherm |
| Hydroxyl activation | Tosyl chloride or mesyl chloride | 0°C, inert solvent, DIPEA | 40–90 min | Efficient formation of leaving group |
| Nucleophilic substitution | Piperidine | Room temp to 50°C | 1–2 hours | Monitored for completion |
| Salt formation | HCl in ethanol or ether | 0°C to RT | 30–60 min | Precipitation of hydrochloride salt |
Data Table: Summary of Preparation Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | References |
|---|---|---|---|---|---|---|
| Borane reduction | Borane-THF | THF | 20–70°C | 60 min | High | WO2010056938A1 |
| Activation to leaving group | Tosyl chloride | DCM or THF | 0°C | 40–90 min | Good | WO2010056938A1 |
| Nucleophilic substitution | Piperidine | THF | RT–50°C | 1–2 hrs | Variable | WO2010056938A1 |
| Salt formation | HCl | Ethanol or ether | 0°C–RT | 30–60 min | High | Standard practice |
Additional Considerations and Notes
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- Most steps, especially reductions and nucleophilic substitutions, are performed under inert atmospheres like nitrogen to prevent oxidation or moisture interference.
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- Crystallization, chromatography, or recrystallization are employed post-reaction to ensure high purity.
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- Precise control of temperature and reagent equivalents is critical for high yield and purity.
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- Handling borane reagents requires strict safety protocols due to their pyrophoric nature.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride with structurally related piperidine derivatives:
*Calculated based on standard atomic weights.
Key Differences and Implications
- Substituent Effects: Fluorine vs. Trifluoromethyl Groups: The -CF₃ group in 4-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine HCl significantly increases lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility .
Linker Variations :
Ring Size :
- Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring): Piperidine derivatives generally exhibit better conformational flexibility, aiding in receptor interactions .
Biological Activity
4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-fluorophenoxyethyl group. Its molecular formula is . The presence of fluorine in the phenoxy group is known to influence biological activity, potentially enhancing efficacy against various targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Notably, it has been identified as an agonist of the μ-opioid receptor, suggesting potential analgesic properties similar to traditional opioids. Additionally, it may act as a selective serotonin reuptake inhibitor (SSRI), indicating applications in treating mood disorders such as depression.
1. Analgesic Properties
Research indicates that the compound exhibits significant agonistic activity at μ-opioid receptors, which are critical for pain modulation. This suggests potential use in pain management therapies.
2. Antidepressant Effects
Studies have shown that this compound interacts with serotonin and norepinephrine transporters, which are crucial for mood regulation. This interaction may lead to enhanced mood stabilization and reduced depressive symptoms.
3. Anticancer Potential
Preliminary investigations suggest that piperidine derivatives, including this compound, may possess anticancer properties. They have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further exploration in cancer therapy .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Agonist at μ-opioid receptors; SSRI activity | |
| 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride | Altered receptor binding due to chlorine substitution | |
| 4-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochloride | Potential changes in receptor interactions due to fluorine positioning |
This comparison underscores the importance of substituent positioning on the biological activity and therapeutic efficacy of piperidine derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride, and how can purity be maximized?
- Methodology : Utilize nucleophilic substitution reactions between 4-fluorophenol and a piperidine precursor (e.g., 4-(2-chloroethyl)piperidine hydrochloride) under alkaline conditions (e.g., NaH or K₂CO₃ in DMF). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) improves purity to >98% . Monitor reaction progress with TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) and confirm structure via ¹H/¹³C NMR (e.g., δ ~6.8–7.1 ppm for fluorophenoxy aromatic protons) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology :
- Solubility : Test in polar (water, ethanol) and non-polar solvents (DMSO, DMF) using UV-Vis spectroscopy. Hydrochloride salts typically exhibit higher aqueous solubility than free bases .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolytic or oxidative byproducts (e.g., free piperidine or fluorophenol derivatives) .
Q. What safety protocols are critical for handling this compound?
- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 2–8°C in airtight containers to prevent hygroscopic degradation. For spills, neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodology :
- Functional Group Variation : Synthesize analogs with modified fluorophenoxy (e.g., chloro, methoxy) or piperidine (e.g., N-methyl, spiro-fused) groups. Use in vitro assays (e.g., receptor binding or enzyme inhibition) to correlate substituents with activity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs or ion channels) .
Q. How can contradictory data in pharmacokinetic studies be resolved?
- Methodology :
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in liver microsomes. Compare species-specific differences (e.g., human vs. rodent CYP450 isoforms) .
- Dose-Response Analysis : Apply nonlinear regression models (e.g., Hill equation) to reconcile discrepancies in EC₅₀ values across assays .
Q. What strategies improve the compound’s stability in aqueous formulations for in vivo studies?
- Methodology :
- pH Optimization : Buffer solutions (pH 4–5) minimize hydrolysis of the piperidine-HCl bond.
- Lyophilization : Formulate with cryoprotectants (trehalose or mannitol) to enhance shelf life .
Q. How can researchers address low yields in large-scale synthesis?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
